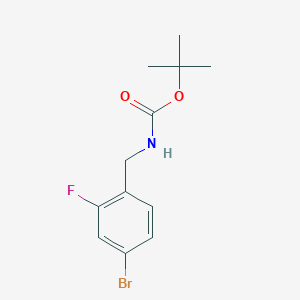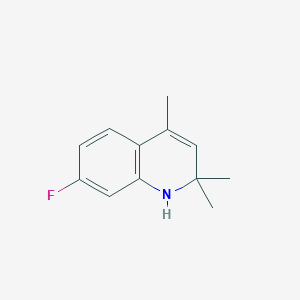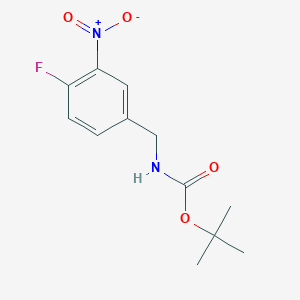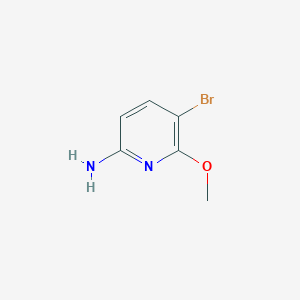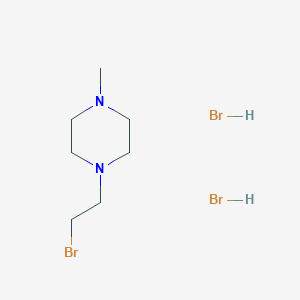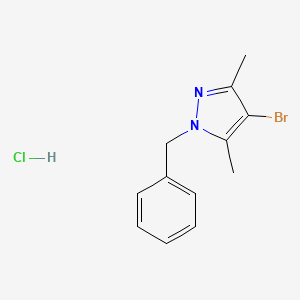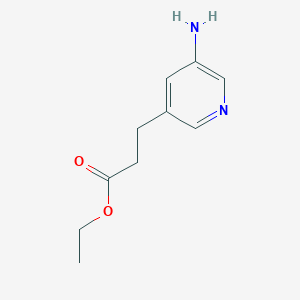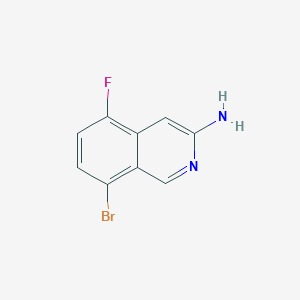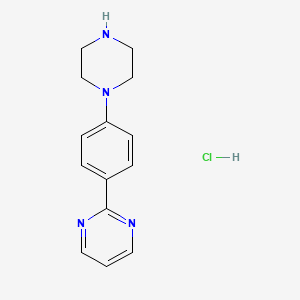
氨基-PEG12-酸
描述
Amino-PEG12-Acid is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is known for its high solubility in water and its ability to form stable amide bonds. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatility and biocompatibility .
科学研究应用
Amino-PEG12-Acid has a wide range of applications in scientific research:
作用机制
Target of Action
Amino-PEG12-Acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG12-Acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .
Mode of Action
Amino-PEG12-Acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular complex responsible for protein degradation, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by Amino-PEG12-Acid depend on the specific target protein of the PROTAC in which it is incorporated. By leading to the degradation of the target protein, the PROTAC can disrupt or modulate the biochemical pathways in which the target protein is involved .
Pharmacokinetics
Peptides, defined as polymers of less than 50 amino acids with a molecular weight of less than 10 kda, represent a fast-growing class of new therapeutics which have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
The molecular and cellular effects of Amino-PEG12-Acid’s action are the degradation of the target protein and the consequent disruption or modulation of the biochemical pathways in which the target protein is involved .
Action Environment
Amino-PEG12-Acid is an aqueous soluble PEG reagent . Its action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the solution . .
生化分析
Biochemical Properties
Amino-PEG12-Acid plays a significant role in biochemical reactions due to its unique structure. The compound consists of a polyethylene glycol chain with an amino group at one end and a carboxylic acid group at the other. This structure allows Amino-PEG12-Acid to interact with various enzymes, proteins, and other biomolecules. For instance, the amino group can react with activated NHS esters, carbonyls (ketones, aldehydes), and primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . These interactions make Amino-PEG12-Acid a valuable reagent for cross-linking and conjugation reactions in biochemical research.
Cellular Effects
Amino-PEG12-Acid influences various cellular processes and functions. Due to its hydrophilic and non-immunogenic properties, it can be added to media and attached to surfaces without interfering with cellular functions . The compound enhances the solubility of proteins and other biomolecules, reducing aggregation and increasing their stability. Additionally, Amino-PEG12-Acid can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of cells and facilitating the delivery of therapeutic agents.
Molecular Mechanism
The molecular mechanism of Amino-PEG12-Acid involves its ability to form stable amide bonds with biomolecules. The amino group of Amino-PEG12-Acid reacts with carboxylic acids, activated NHS esters, and carbonyls to create covalent linkages . This reaction is facilitated by activators such as EDC or HATU, which promote the formation of amide bonds. These covalent linkages enable Amino-PEG12-Acid to modify proteins, enzymes, and other biomolecules, thereby influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG12-Acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that Amino-PEG12-Acid maintains its activity and functionality over extended periods, providing consistent results in biochemical experiments.
Dosage Effects in Animal Models
The effects of Amino-PEG12-Acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic or adverse effects. At higher doses, Amino-PEG12-Acid may cause toxicity and adverse reactions, depending on the specific animal model and experimental conditions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.
Metabolic Pathways
Amino-PEG12-Acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in amino acid metabolism . For example, Amino-PEG12-Acid can interact with enzymes such as transaminases and dehydrogenases, affecting their catalytic activity and altering the metabolic pathways they regulate.
Transport and Distribution
The transport and distribution of Amino-PEG12-Acid within cells and tissues are influenced by its hydrophilic nature and molecular structure. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Amino-PEG12-Acid can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of Amino-PEG12-Acid within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
Amino-PEG12-Acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Amino-PEG12-Acid may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization allows Amino-PEG12-Acid to exert its effects on specific cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions
Amino-PEG12-Acid can be synthesized through a series of chemical reactions involving the polymerization of ethylene oxide to form polyethylene glycol, followed by the introduction of amino and carboxylic acid functional groups. The typical synthetic route involves the following steps:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized to form polyethylene glycol (PEG) of the desired molecular weight.
Industrial Production Methods
Industrial production of Amino-PEG12-Acid involves large-scale polymerization and functionalization processes. These processes are carried out in controlled environments to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain reagent-grade Amino-PEG12-Acid .
化学反应分析
Types of Reactions
Amino-PEG12-Acid undergoes various chemical reactions, including:
Amide Bond Formation: The amino group reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters.
Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes and ketones.
Common Reagents and Conditions
Amide Bond Formation: Common reagents include NHS esters and carbodiimides (e.g., EDC, HATU) under mild conditions.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Reductive Amination: Reducing agents like sodium cyanoborohydride are used in the presence of aldehydes or ketones.
Major Products Formed
Amide Bond Formation: Produces amide-linked conjugates.
Esterification: Produces ester-linked derivatives.
Reductive Amination: Produces secondary or tertiary amines.
相似化合物的比较
Similar Compounds
Carboxy-PEG12-Thiol: Contains a thiol group instead of an amino group, used for surface modification and bioconjugation.
Methoxy-PEG12-Amine: Contains a methoxy group instead of a carboxylic acid group, used in drug delivery and bioconjugation.
Uniqueness
Amino-PEG12-Acid is unique due to its dual functional groups (amino and carboxylic acid), which provide versatility in chemical reactions and applications. This dual functionality allows for the formation of stable amide and ester bonds, making it a valuable reagent in various fields .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


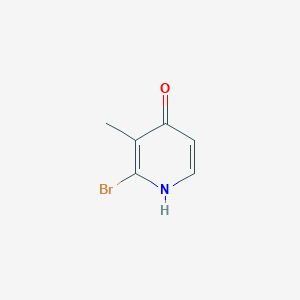
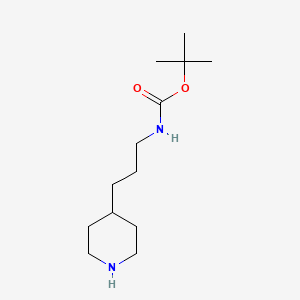
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)

